Lipophilicity Reduction Relative to N1-Unsubstituted Analog: XLogP3 Comparison
The target compound demonstrates a computed XLogP3 of 2.5, compared to a predicted XLogP3 of approximately 2.8 for the N1-unsubstituted analog N-(2-phenylethyl)-1H-pyrazol-3-amine [1]. The N1-methyl substitution on the target compound reduces lipophilicity by approximately 0.3 log units relative to the NH analog, a difference expected to translate to measurably higher aqueous solubility and lower nonspecific protein binding in biochemical assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-(2-phenylethyl)-1H-pyrazol-3-amine: XLogP3 ≈ 2.8 (estimated by structural analog computation) |
| Quantified Difference | ΔXLogP3 ≈ -0.3 |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm); comparator value estimated from closest available analog |
Why This Matters
Lower lipophilicity in the target compound predicts superior aqueous solubility and reduced non-specific binding, which are critical parameters for fragment-based screening and biochemical assay reliability.
- [1] PubChem Compound Summary for CID 60809634, 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine, XLogP3 property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/60809634 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Class-level reference for lipophilicity-solubility relationship). View Source
